An In-Depth Technical Guide to the Structural Characterization of Pyrido[3,4-e]triazolo[1,5-a]pyrimidin-6(7H)-one
An In-Depth Technical Guide to the Structural Characterization of Pyrido[3,4-e]triazolo[1,5-a]pyrimidin-6(7H)-one
An In-Depth Technical Guide to the Structural Characterization of Pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one scaffold represents a class of fused heterocyclic systems of significant interest in medicinal chemistry. As a bioisostere of purines, this core structure is a key component in the design of novel therapeutics, particularly kinase inhibitors and anticancer agents.[2][4] This guide provides a comprehensive, in-depth technical overview of the methodologies and analytical techniques required for the unambiguous structural characterization of this important molecule. We will delve into the practical and theoretical aspects of spectroscopic and crystallographic methods, offering field-proven insights and detailed protocols to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one Core
The fusion of a pyridine ring to the versatile[1][2][3]triazolo[1,5-a]pyrimidine system results in a rigid, planar scaffold that is well-suited for interaction with biological targets. The[1][2][3]triazolo[1,5-a]pyrimidine core itself is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including but not limited to, anticancer, antiviral, and antimicrobial properties.[5][6] The addition of the pyridone moiety introduces further opportunities for hydrogen bonding and other non-covalent interactions, making the title compound a compelling candidate for targeted drug design.
The structural elucidation of this molecule, with the molecular formula C8H5N5O, is paramount for understanding its chemical reactivity, establishing structure-activity relationships (SAR), and ensuring the purity and identity of synthesized batches in a drug development pipeline.[1] This guide will provide a roadmap for achieving this through a combination of modern analytical techniques.
Synthesis and Sample Preparation
A hypothetical, yet chemically sound, synthetic workflow is presented below. The successful synthesis of the target compound is the crucial first step before any characterization can commence.
Caption: Hypothetical synthetic workflow for the target molecule.
For characterization, the synthesized compound must be of high purity. The final product should be purified by recrystallization or column chromatography to remove any starting materials, intermediates, or by-products. The purity should be assessed by High-Performance Liquid Chromatography (HPLC) and/or Thin-Layer Chromatography (TLC) before proceeding with detailed structural analysis.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for the complete assignment of all proton and carbon signals.
3.1.1. Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H proton of the pyridone ring. The predicted chemical shifts (in ppm, relative to a standard solvent like DMSO-d₆) and coupling patterns are as follows:
| Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Rationale |
| ~11.5-12.5 | br s | N-H | The N-H proton of the pyridone ring is expected to be deshielded and may show broadening due to exchange. |
| ~8.8-9.2 | s | H-2 | The proton on the triazole ring is typically found at a high chemical shift. |
| ~8.5-8.8 | d | H-5 | The proton on the pyridine ring adjacent to the nitrogen will be deshielded. |
| ~7.8-8.1 | d | H-4 | The other proton on the pyridine ring. |
3.1.2. Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts are as follows:
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~160-165 | C=O | The carbonyl carbon of the pyridone ring is expected at a high chemical shift. |
| ~150-155 | C-2 | The carbon of the triazole ring. |
| ~145-150 | C-9a | The bridgehead carbon of the triazole ring. |
| ~140-145 | C-5 | The carbon of the pyridine ring adjacent to the nitrogen. |
| ~135-140 | C-8a | The bridgehead carbon of the pyrimidine ring. |
| ~120-125 | C-4 | The carbon of the pyridine ring. |
| ~115-120 | C-5a | The bridgehead carbon of the pyridine ring. |
| ~110-115 | C-9b | The bridgehead carbon shared by the three rings. |
3.1.3. Two-Dimensional NMR Spectroscopy
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COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. A cross-peak between the signals for H-4 and H-5 would confirm their adjacent positions on the pyridine ring.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals, allowing for the unambiguous assignment of the protonated carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for identifying the connectivity of the entire molecule. It shows correlations between protons and carbons that are two or three bonds away. For example, the N-H proton should show a correlation to the carbonyl carbon (C=O) and the bridgehead carbon C-5a. The H-2 proton should show correlations to the bridgehead carbons C-9a and C-9b.
Experimental Protocol for NMR Spectroscopy:
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Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
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Transfer the solution to a 5 mm NMR tube.
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Acquire a ¹H NMR spectrum.
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Acquire a ¹³C{¹H} NMR spectrum.
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Acquire 2D NMR spectra (COSY, HSQC, HMBC).
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Process the data using appropriate software (e.g., MestReNova, TopSpin).
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Reference the spectra to the residual solvent peak.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular formula.
3.2.1. Predicted Mass Spectrum
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Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the exact mass of the molecule (C₈H₅N₅O). The expected m/z for the protonated molecule [M+H]⁺ is approximately 188.0567.
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Key Fragmentation Pathways: The fragmentation pattern will be characteristic of the fused ring system. Expected fragmentations include the loss of CO, N₂, and HCN.
Caption: A potential fragmentation pathway in mass spectrometry.
Experimental Protocol for Mass Spectrometry (LC-MS):
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Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
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Inject the solution into a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source.
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Acquire the mass spectrum in positive ion mode.
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For HRMS, use a high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
3.3.1. Predicted IR Spectrum
| Wavenumber (cm⁻¹) | Functional Group |
| ~3200-3400 | N-H stretch (pyridone) |
| ~1650-1700 | C=O stretch (pyridone) |
| ~1500-1600 | C=N and C=C stretches (aromatic rings) |
| ~1300-1400 | C-N stretches |
Experimental Protocol for IR Spectroscopy (ATR):
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Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) IR spectrometer.
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Apply pressure to ensure good contact.
-
Acquire the spectrum.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state.
4.1. Expected Crystal Structure Information
Based on related structures, the pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one molecule is expected to be largely planar.[7] In the crystal lattice, intermolecular hydrogen bonding between the N-H of the pyridone and the nitrogen atoms of the triazole or pyrimidine rings of adjacent molecules is anticipated to be a dominant packing feature. Pi-pi stacking interactions between the aromatic ring systems are also likely to be observed.
Experimental Protocol for Single-Crystal X-ray Diffraction:
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Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Mount a suitable crystal on a goniometer.
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Collect the diffraction data using a single-crystal X-ray diffractometer.
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Solve and refine the crystal structure using appropriate software (e.g., SHELX, Olex2).
Caption: Workflow for single-crystal X-ray diffraction.
Conclusion
The structural characterization of pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one requires a multi-faceted analytical approach. Through the systematic application of NMR spectroscopy, mass spectrometry, IR spectroscopy, and X-ray crystallography, a complete and unambiguous structural assignment can be achieved. The methodologies and predictive data presented in this guide provide a robust framework for researchers working with this important class of heterocyclic compounds, ensuring data integrity and facilitating their further development in medicinal chemistry and drug discovery.
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. 2022 May 17. Available from: [Link]
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Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. 2023 Jun 29. Available from: [Link]
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